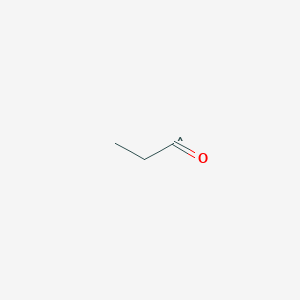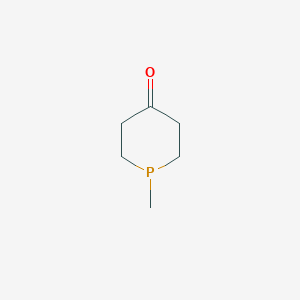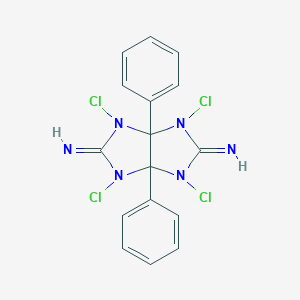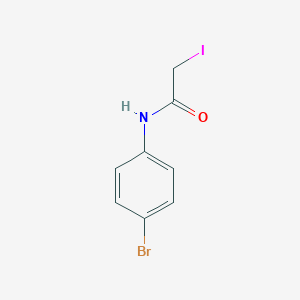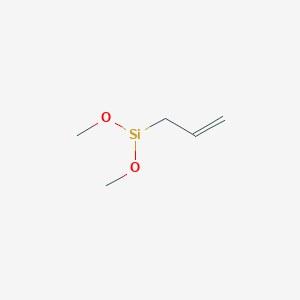
Alildimetoxisilano
Descripción general
Descripción
Allyldimethoxysilane is a compound that is closely related to allyltrimethoxysilane, which is frequently used in organic synthesis as an allylating agent. The compound is known for its ability to form carbon-carbon bonds with various substrates, including carbonyl compounds and imines, often in the presence of a catalyst.
Synthesis Analysis
The synthesis of allyl-containing silanes, such as allyltrimethoxysilane, involves catalytic reactions where metal catalysts like copper and silver play a crucial role. For instance, allyltrimethoxysilane can be used in a catalytic allylation of carbonyl compounds with CuCl and TBAT in THF at ambient temperature, indicating a mild and general approach to the synthesis of such compounds . Similarly, silver-catalyzed asymmetric allylation has been reported, highlighting the versatility of allyltrimethoxysilane in enantioselective synthesis .
Molecular Structure Analysis
The molecular structure of allyltrimethoxysilane, a related compound to allyldimethoxysilane, is characterized by the presence of an allyl group attached to a silicon atom, which is further connected to methoxy groups. This structure is pivotal in its reactivity and the ability to participate in various chemical reactions, such as the palladium-catalyzed sp2-sp3 coupling, which results in the formation of allyl arenes .
Chemical Reactions Analysis
Allyltrimethoxysilane undergoes a variety of chemical reactions, including enantioselective allylation , palladium-catalyzed coupling , and [3,3]-allyl cyanate rearrangement for the synthesis of α-amino allylsilane derivatives . These reactions demonstrate the compound's utility in constructing complex molecular architectures with high precision.
Physical and Chemical Properties Analysis
The physical and chemical properties of allyl-containing silanes are influenced by the allyl group and the silicon-based moieties. These compounds are typically used in organic synthesis due to their ability to react under mild conditions and form stable products. For example, the synthesis of carbosilane dendrimers containing peripheral titanium units involves hydrosilylation reactions, indicating the importance of the allyl group's reactivity . Additionally, the reactivity of allyldimesitylborane, which can be considered a related compound, showcases the typical behavior of allyl groups in electrophilic reactions .
Aplicaciones Científicas De Investigación
Funcionalización de materiales nanoporos
Alildimetoxisilano se utiliza en la funcionalización de materiales nanoporos, como la alúmina, para crear sitios altamente reactivos para el injerto de polímeros. Este proceso mejora las propiedades mecánicas de los materiales y optimiza los enlaces cerámica-polímero, lo cual es crucial para el desarrollo de nuevos biomateriales híbridos .
Síntesis orgánica
En síntesis orgánica, this compound sirve como un bloque de construcción para la construcción de moléculas complejas. Participa en transformaciones como la sustitución electrófila, la polimerización y las reacciones de acoplamiento cruzado, permitiendo la síntesis de una amplia gama de derivados de estireno y otros compuestos orgánicos .
Ciencia de materiales
This compound es un agente alilante que puede modificar compuestos carbonílicos para producir alcoholes y aminas homoalílicos. Estos compuestos son esenciales en el desarrollo de nuevos materiales con propiedades químicas y físicas específicas para diversas aplicaciones, incluidos los dispositivos electrónicos .
Modificación de superficies
Este compuesto es instrumental en las estrategias de modificación de superficies, particularmente en el tratamiento de películas de perovskita en células solares. Al introducir moléculas orgánicas con grupos funcionales, this compound ayuda a lograr dispositivos de alto rendimiento con mayor eficiencia y estabilidad .
Aplicaciones biomédicas
En el campo biomédico, this compound participa en la síntesis de polímeros biomédicos. Estos polímeros tienen aplicaciones en la entrega de medicamentos terapéuticos, la detección y el diagnóstico de enfermedades, la biosensación, la medicina regenerativa y el tratamiento de enfermedades .
Catálisis
This compound se utiliza en catálisis para crear sitios altamente reactivos en las superficies, que están disponibles para reacciones químicas adicionales. Esto es particularmente importante en el desarrollo de catalizadores para aplicaciones ambientales y la creación de nuevos materiales <a aria-label="10: " data-citationid="c0dd5603-0f8d-
Mecanismo De Acción
Target of Action
Allyldimethoxysilane, similar to its close relative Allyltrimethoxysilane , primarily targets carbonyl compounds such as aldehydes, ketones, and imines . These compounds play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Allyldimethoxysilane acts as an allylating reagent, introducing an allyl group into the targeted carbonyl compounds . This allylation process is typically catalyzed by a copper alkoxide . The interaction between Allyldimethoxysilane and its targets results in the formation of homoallylic alcohols and amines via a carbon-carbon (C-C) bond-forming reaction .
Result of Action
The primary result of Allyldimethoxysilane’s action is the formation of homoallylic alcohols and amines . These compounds have various applications in organic synthesis and can serve as precursors to other biologically active molecules. The exact molecular and cellular effects would depend on the specific context and the other compounds present.
Action Environment
The action, efficacy, and stability of Allyldimethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of additional methanol . Moreover, the reaction conditions, such as temperature and pH, can also impact the allylation process . Therefore, careful control of the reaction environment is crucial for optimizing Allyldimethoxysilane’s action.
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C5H11O2Si/c1-4-5-8(6-2)7-3/h4H,1,5H2,2-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWXKMBLEOLOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473000 | |
| Record name | ALLYLDIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18147-35-8 | |
| Record name | ALLYLDIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Allyldimethoxysilane (ADMS) used as a probe molecule in the study of nanoporous alumina?
A1: ADMS helps researchers understand the surface reactivity of nanoporous alumina. [] The molecule can form chemical bonds with the alumina surface, and the strength of these bonds provides information about the reactivity of the alumina. This is particularly important after the alumina undergoes treatments like impregnation with Triméthyletoxysilane (TMES) and heating. [] By analyzing how strongly ADMS binds to the treated alumina, researchers can optimize these treatments to create a material with desirable surface properties for applications like dental composites.
Q2: How does the treatment of nanoporous alumina with TMES affect its interaction with ADMS?
A2: Treating nanoporous alumina with TMES and subsequently heating it to 1300°C leads to the creation of adsorption sites that form stronger chemical bonds with ADMS. [, ] This suggests that the TMES treatment, along with the high-temperature heating, modifies the surface chemistry of the alumina, making it more reactive towards silane molecules like ADMS. This enhanced reactivity is crucial for applications where strong adhesion between the filler material and the surrounding matrix is required, such as in dental resin composites.
Q3: What analytical techniques are used to study the interaction between ADMS and nanoporous alumina?
A3: While the papers don't explicitly mention the specific techniques used to analyze the ADMS-alumina interaction, Fourier-transform infrared spectroscopy (FTIR) is highlighted as a key method for studying the structure of the treated alumina. [, ] FTIR can provide information about the chemical bonds formed between ADMS and the alumina surface, offering insights into the nature of their interaction. Other techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), might be employed to quantify the amount of ADMS adsorbed onto the alumina, further characterizing the surface reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



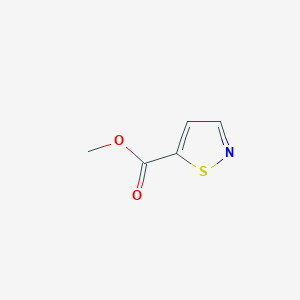

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)



